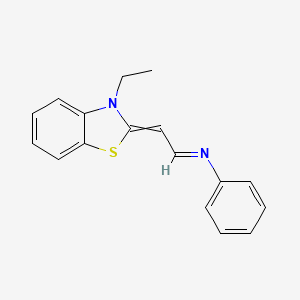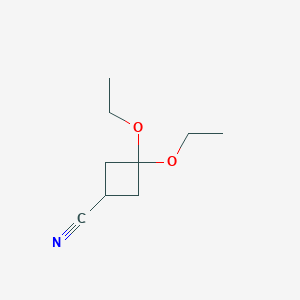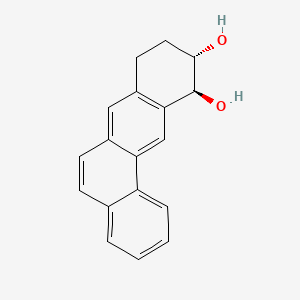
Benzo(a)anthracene-10,11-diol, 8,9,10,11-tetrahydro-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(a)anthracene-10,11-diol, 8,9,10,11-tetrahydro-, trans- is a polycyclic aromatic hydrocarbon derivative. It is a stereoisomeric compound with significant interest in scientific research due to its interactions with DNA and potential carcinogenic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)anthracene-10,11-diol, 8,9,10,11-tetrahydro-, trans- typically involves the dihydroxylation of benzo(a)anthracene. This process can be achieved through the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) . The reaction is carried out under mild conditions, usually at room temperature, to ensure the formation of the desired diol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthetic route mentioned above can be scaled up for larger production if necessary.
化学反应分析
Types of Reactions
Benzo(a)anthracene-10,11-diol, 8,9,10,11-tetrahydro-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding hydrocarbon.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products
The major products formed from these reactions include epoxides, reduced hydrocarbons, and substituted aromatic compounds .
科学研究应用
Benzo(a)anthracene-10,11-diol, 8,9,10,11-tetrahydro-, trans- has several scientific research applications:
作用机制
The mechanism by which Benzo(a)anthracene-10,11-diol, 8,9,10,11-tetrahydro-, trans- exerts its effects involves its interaction with DNA. The compound forms non-covalent, intercalative complexes with DNA, which can lead to covalent binding and potential mutagenic effects . The molecular targets include DNA bases, and the pathways involved are related to DNA damage and repair mechanisms .
相似化合物的比较
Similar Compounds
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with similar carcinogenic properties.
Benzo(e)pyrene: Similar in structure but with different reactivity and biological effects.
Chrysene: A polycyclic aromatic hydrocarbon with fewer rings and different biological activity.
Uniqueness
Benzo(a)anthracene-10,11-diol, 8,9,10,11-tetrahydro-, trans- is unique due to its specific stereochemistry and its ability to form stable intercalative complexes with DNA . This property makes it particularly useful for studying the mechanisms of DNA interaction and the resulting biological effects .
属性
CAS 编号 |
94903-89-6 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC 名称 |
(10S,11S)-8,9,10,11-tetrahydrobenzo[a]anthracene-10,11-diol |
InChI |
InChI=1S/C18H16O2/c19-17-8-7-13-9-12-6-5-11-3-1-2-4-14(11)15(12)10-16(13)18(17)20/h1-6,9-10,17-20H,7-8H2/t17-,18-/m0/s1 |
InChI 键 |
AHPAJDVZNLKJAB-ROUUACIJSA-N |
手性 SMILES |
C1CC2=C(C=C3C(=C2)C=CC4=CC=CC=C43)[C@@H]([C@H]1O)O |
规范 SMILES |
C1CC2=C(C=C3C(=C2)C=CC4=CC=CC=C43)C(C1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


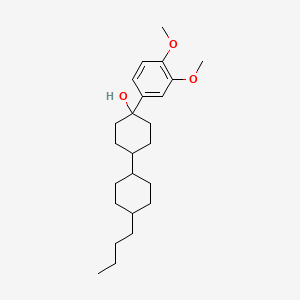
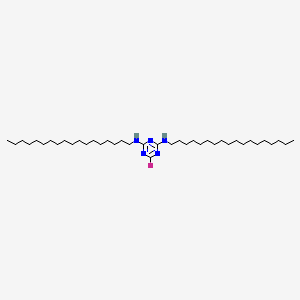
![3-[(1,3-Benzoxazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14347066.png)
![2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide](/img/structure/B14347074.png)
![2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B14347082.png)
![2,2'-Disulfanediylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B14347093.png)
![2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)-](/img/structure/B14347106.png)
![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)
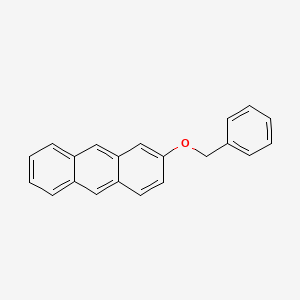
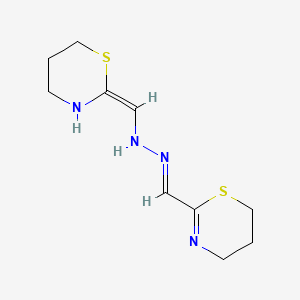
![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)
